molecular formula C13H19ClN2O2S B2998114 1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea CAS No. 1421531-84-1

1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea

Cat. No.: B2998114
CAS No.: 1421531-84-1
M. Wt: 302.82
InChI Key: CHPWICZFTAIPBF-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a urea derivative characterized by a 2-chlorophenyl group attached to one urea nitrogen and a substituted butyl chain on the other. The butyl chain features a hydroxyl group, a methyl group, and a methylthio (SCH₃) moiety.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-13(18,7-8-19-2)9-15-12(17)16-11-6-4-3-5-10(11)14/h3-6,18H,7-9H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPWICZFTAIPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)NC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a urea linkage with a chlorophenyl group and a hydroxymethylthioalkyl substituent. Its structural formula can be represented as follows:

C12H16ClNO2S\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_2\text{S}

Mechanisms of Biological Activity

Research indicates that compounds with similar structures often exhibit various biological activities, such as:

  • Antitumor Activity : Compounds containing urea and thiourea moieties have been shown to possess significant antitumor properties. For instance, derivatives of urea have demonstrated inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Inhibition of Enzymatic Activity : Some urea derivatives inhibit specific enzymes, which can lead to reduced tumor growth. For example, inhibition of glycogen synthase kinase 3 (GSK-3) has been reported for related compounds .

Biological Activity Data

A summary of biological activities observed in related compounds can provide insights into the potential effects of this compound:

Activity Compound IC50 Value (µM) Comments
AntitumorN-(4-methyl-BT-2-yl)-N'-(BI-N-sulfonyl)urea25.1Broad-spectrum activity against various cancers
GSK-3 InhibitionN-(6-tetrazolyl-BT-2-yl)-N'-(p-methoxy-benzyl)urea140More potent than standard reference
CytotoxicityEtoposide17.94Reference for comparison in cytotoxicity assays

Case Studies

  • Antitumor Efficacy : A study investigated the antitumor effects of a similar urea derivative on several cancer cell lines, reporting that it significantly inhibited cell growth with an IC50 value ranging from 15 to 28 µM across different types of cancer cells, including breast and prostate cancer .
  • Genotoxicity Assessment : Another study highlighted that compounds structurally related to this compound exhibited varying degrees of genotoxicity. For example, exposure to certain chloroethyl derivatives resulted in DNA damage in cultured cells, suggesting a need for careful evaluation of safety profiles .

Comparison with Similar Compounds

1-[2-Hydroxy-2-methyl-4-(methylsulfanyl)butyl]-3-[4-(trifluoromethyl)phenyl]urea

  • Key Differences : The trifluoromethyl (CF₃) group on the phenyl ring replaces the 2-chloro substituent.
  • Molecular Weight : 336.37 g/mol (vs. ~301.57 g/mol estimated for the main compound), indicating greater steric bulk.

1-(2-Chloro-4-fluorobenzoyl)-3-(5-hydroxy-2-methoxy-phenyl)urea (AVE#21)

  • Key Differences : A fluorobenzoyl group replaces the 2-chlorophenyl moiety, and a methoxy group is present on the hydroxy-substituted phenyl ring.
  • Impact : The fluorine atom and methoxy group may alter electronic properties and hydrogen-bonding capacity, affecting enzyme inhibition (e.g., glycogen phosphorylase).

1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea

  • Key Differences : Thiourea (C=S) replaces urea (C=O), and bromine is added to the phenyl ring.

Functional Analogues

Pyridine-3,5,6-tricarboxylate (W1807) and Novo4j

  • Key Differences: These are non-urea compounds with carboxylate and nitrobenzoylamino groups.
  • Impact : Despite structural divergence, they share allosteric glycogen phosphorylase inhibition mechanisms, suggesting urea derivatives like the main compound may exploit similar binding pockets.

DMPI and CDFII (Indole Derivatives)

  • Key Differences : Piperidine and indole cores replace the urea backbone.
  • Impact : These compounds target bacterial enzymes (e.g., MRSA synergists), highlighting the versatility of nitrogen heterocycles but differing in scaffold specificity.

Comparative Data Table

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Functional Groups Target/Activity
1-(2-Chlorophenyl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea Urea, 2-chlorophenyl, SCH₃ ~301.57 Urea, hydroxy, methylthio Hypothesized enzyme inhibition
1-[4-(Trifluoromethyl)phenyl]urea derivative Urea, 4-CF₃, SCH₃ 336.37 Urea, hydroxy, methylthio N/A (structural analog)
AVE#21 Urea, 2-chloro-4-fluorobenzoyl N/A Urea, methoxy, fluoro Glycogen phosphorylase inhibitor
1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea Thiourea, Br, Cl N/A Thiourea, bromo, chloro Synthetic intermediate
W1807 Pyridine tricarboxylate N/A Carboxylate, isopropyl Glycogen phosphorylase inhibitor

Research Findings and Mechanistic Insights

  • Binding Affinity : Urea derivatives like AVE#21 and W1807 inhibit glycogen phosphorylase via allosteric site binding. The main compound’s hydroxy and methylthio groups may similarly stabilize interactions with polar and hydrophobic enzyme residues.
  • Substituent Effects: Chloro vs. Trifluoromethyl: Chloro’s moderate electronegativity may balance target affinity and metabolic stability, whereas CF₃ could improve potency but increase toxicity.
  • Thiourea vs. Urea : Thioureas (e.g., compound from) exhibit reduced hydrogen-bonding capacity, which may lower target affinity but improve resistance to enzymatic hydrolysis.

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